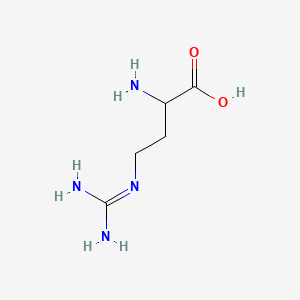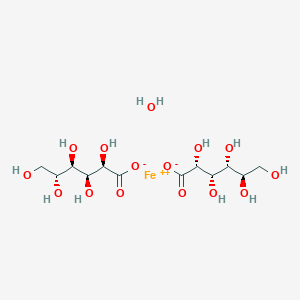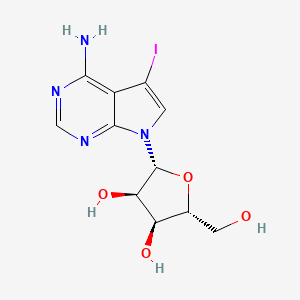
6-Methoxyquinoxaline
Descripción general
Descripción
6-Methoxyquinoxaline is a heterocyclic compound . It is used as a precursor in the synthesis of various compounds such as fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines (potent tubulin polymerization inhibitors), 3-Fluoro-6-methoxyquinoline derivatives (inhibitors of bacterial DNA gyrase and topoisomerase), and cobalt-based ternary metal-organic complex as single-ion magnets .
Synthesis Analysis
6-Methoxyquinoxaline can be synthesized through various methods. For instance, it can be synthesized via different nucleophilic reactions using ethyl 3-methoxyquinoxaline-2-carboxylate . The synthesis process involves multiple steps, including hydrogenation, and the use of hydrazine hydrate and palladium on activated charcoal .Molecular Structure Analysis
The molecular formula of 6-Methoxyquinoxaline is C9H8N2O . Its molecular weight is 160.176 g/mol . The InChI Key is BURIFIXTNVTJJN-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Methoxyquinoxaline can undergo various chemical reactions. For example, it can be used as a precursor in the synthesis of 2-(But-3-en-1-yl)-3-chloro-6-methoxyquinoxaline and 2-(But-3-en-1-yl)-3-isopropoxy-6-methoxyquinoxaline .Physical And Chemical Properties Analysis
6-Methoxyquinoxaline has a refractive index of n20/D 1.625 (lit.) . It has a boiling point of 140-146 °C/15 mmHg (lit.) and a melting point of 18-20 °C (lit.) . The density of 6-Methoxyquinoxaline is 1.15 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
-
Antimicrobial and Antiviral Applications : Quinoxaline derivatives have shown significant antimicrobial and antiviral activities . They are used in the synthesis of drugs to combat deadly pathogens (bacteria, fungi, viruses) .
-
Anticancer Applications : Quinoxaline derivatives are used in the synthesis of anticancer drugs . They have shown effectiveness in inhibiting the growth of cancerous cells .
-
Anti-Alzheimer’s Applications : Some quinoxaline derivatives are used in the treatment of Alzheimer’s disease .
-
Anti-Inflammatory Applications : Quinoxaline derivatives have shown anti-inflammatory properties and are used in the treatment of inflammation-related conditions .
-
Anticonvulsant Applications : Quinoxaline derivatives are used in the treatment of convulsion-related conditions .
-
Antiprotozoal Applications : Quinoxaline derivatives have shown antiprotozoal activities and are used in the treatment of protozoal infections .
-
Fluorescent Sensors : 6-Methoxyquinoxaline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . These sensors are used in various scientific fields, including biochemistry and environmental science, to detect and measure the presence of zinc and chlorine.
-
Tubulin Polymerization Inhibitors : 6-Methoxyquinoxaline is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors . These inhibitors are used in cancer research and treatment, as they can prevent the growth of cancer cells by disrupting the formation of microtubules.
-
DNA Gyrase and Topoisomerase Inhibitors : 6-Methoxyquinoxaline is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which act as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can prevent the growth and reproduction of bacteria, making these compounds useful in the development of new antibiotics.
-
Single-Ion Magnets : 6-Methoxyquinoxaline is used in the synthesis of a cobalt-based ternary metal-organic complex, which acts as a single-ion magnet . Single-ion magnets have potential applications in quantum computing and data storage due to their unique magnetic properties.
-
Antifungal and Antimicrobial Applications : Quinoxaline derivatives, including 6-Methoxyquinoxaline, have shown significant antifungal and antimicrobial activities . They are used in the synthesis of drugs to combat deadly pathogens such as bacteria and fungi .
-
Anti-AIDS Applications : Quinoxaline derivatives have been used in the treatment of AIDS . They have become a crucial component in drugs used to treat this disease .
-
Anti-Schizophrenia Applications : Some quinoxaline derivatives are used in the treatment of schizophrenia . They have shown effectiveness in managing the symptoms of this mental disorder .
-
Anti-Protozoal Applications : Quinoxaline derivatives have shown antiprotozoal activities and are used in the treatment of protozoal infections .
-
Anti-Dengue Applications : Some quinoxaline derivatives have shown potential in the treatment of dengue fever .
-
Anti-Parkinson’s Applications : Quinoxaline derivatives are being studied for their potential use in the treatment of Parkinson’s disease .
Safety And Hazards
6-Methoxyquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Propiedades
IUPAC Name |
6-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURIFIXTNVTJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287102 | |
| Record name | 6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoxaline | |
CAS RN |
6639-82-3 | |
| Record name | 6639-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)


